molecular formula C8H16ClNO B13890187 trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride

trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride

Cat. No.: B13890187
M. Wt: 177.67 g/mol
InChI Key: XDXGIWFYCWNKNH-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclobutyl group and the hydroxyl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclobutyl group to a different alkyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes, receptors, and other biological targets.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-4-Methyl-Pyrrolidin-3-OL hydrochloride
  • trans-4-(Difluoromethyl)pyrrolidin-3-ol Hydrochloride
  • trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

Uniqueness: trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other pyrrolidine derivatives and can lead to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3R,4S)-4-cyclobutylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-9-4-7(8)6-2-1-3-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1

InChI Key

XDXGIWFYCWNKNH-WLYNEOFISA-N

Isomeric SMILES

C1CC(C1)[C@H]2CNC[C@@H]2O.Cl

Canonical SMILES

C1CC(C1)C2CNCC2O.Cl

Origin of Product

United States

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